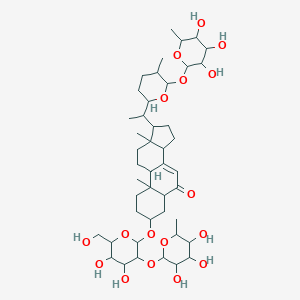![molecular formula C17H19N3O2S B220877 2-({3-Cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide](/img/structure/B220877.png)
2-({3-Cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({3-Cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The exact mechanism of action of 2-({3-Cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors involved in inflammatory and pain pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-({3-Cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide can exert various biochemical and physiological effects, including reducing inflammation and pain, increasing antioxidant activity, and improving cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-({3-Cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, its low solubility in water and limited stability can pose challenges for its use in some experimental setups.
Orientations Futures
There are several areas of future research that can be explored with 2-({3-Cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide. These include further elucidation of its mechanism of action, exploring its potential applications in the treatment of various diseases, and improving its solubility and stability for better use in laboratory experiments. Additionally, more studies are needed to investigate its potential toxicity and side effects.
In conclusion, 2-({3-Cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.
Méthodes De Synthèse
The synthesis of 2-({3-Cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide involves several steps, including the reaction of 4-(propan-2-yl)benzaldehyde with 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, followed by the reaction with thioacetic acid. The final product is obtained after purification and characterization.
Applications De Recherche Scientifique
2-({3-Cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of novel drugs for the treatment of various diseases.
Propriétés
Nom du produit |
2-({3-Cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide |
|---|---|
Formule moléculaire |
C17H19N3O2S |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
2-[[5-cyano-2-oxo-4-(4-propan-2-ylphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H19N3O2S/c1-10(2)11-3-5-12(6-4-11)13-7-16(22)20-17(14(13)8-18)23-9-15(19)21/h3-6,10,13H,7,9H2,1-2H3,(H2,19,21)(H,20,22) |
Clé InChI |
YOSKPQVTZHXIAP-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B220851.png)




